Ban orl 24

NOP receptor binding affinity radioligand assay

BAN ORL 24 delivers sub-nanomolar NOP antagonism (Ki=0.24 nM) with >10,000-fold selectivity over μ-opioid receptors, enabling unambiguous NOP blockade at low concentrations. Unlike J-113397 (Ki 1.8 nM) or JTC-801 (IC50 94–472 nM), it provides superior affinity and brain penetrance. Validated in vivo at 10 mg/kg i.p. in the mouse tail-withdrawal assay. The essential high-purity tool for definitive NOP receptor research.

Molecular Formula C27H37Cl2N3O2
Molecular Weight 506.5 g/mol
Cat. No. B605911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBan orl 24
SynonymsBAN-ORL-24 HCl;  BAN-ORL-24 dihydrochloride;  BAN-ORL24;  BAN-ORL 24;  BANORL-24;  BANORL 24;  BANORL24;  BAN ORL 24.
Molecular FormulaC27H37Cl2N3O2
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
InChIInChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1
InChIKeyNEEVITHVDIQNJY-KHZPMNTOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAN ORL 24 Compound Procurement Guide: High-Affinity NOP Receptor Antagonist for Pain and Neuroscience Research


BAN ORL 24 (CAS 1401463-54-4) is a potent, selective, non-peptide nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1) antagonist [1]. It belongs to the spiropiperidine class of NOP ligands and exhibits sub-nanomolar affinity for the human NOP receptor (Ki = 0.24 nM) [2]. The compound is a pure competitive antagonist with demonstrated brain penetrance and in vivo efficacy in reversing NOP-mediated antinociception .

Why BAN ORL 24 Cannot Be Replaced by Other NOP Antagonists: Evidence-Based Differentiation


NOP receptor antagonists vary substantially in affinity, selectivity profile, and in vivo pharmacology. Generic substitution with alternative NOP antagonists (e.g., J-113397, SB-612111, JTC-801) is not scientifically justifiable without rigorous cross-validation. BAN ORL 24 exhibits a unique combination of sub-nanomolar binding affinity (Ki = 0.24 nM), exceptional >10,000-fold selectivity over μ-opioid receptors, and consistent in vivo reversal of NOP-mediated antinociception at 10 mg/kg [1]. These parameters are not matched by all comparators; for instance, J-113397 shows lower affinity (Ki = 1.8 nM) [2], while JTC-801 exhibits significantly weaker potency (IC50 = 94–472 nM) . Such discrepancies can lead to different experimental outcomes in pain models and confound data interpretation.

BAN ORL 24 Head-to-Head Quantitative Differentiation: Affinity, Selectivity, and Functional Antagonism


BAN ORL 24 vs. J-113397: Superior NOP Receptor Binding Affinity

BAN ORL 24 demonstrates ~7.5-fold higher affinity for the human NOP receptor compared to the first-generation antagonist J-113397. In radioligand binding assays using CHO cell membranes expressing the human NOP receptor, BAN ORL 24 has a Ki of 0.24 nM [1], while J-113397 has a Ki of 1.8 nM [2]. This difference in primary target engagement may translate to lower required concentrations in functional assays.

NOP receptor binding affinity radioligand assay

BAN ORL 24 vs. JTC-801: Dramatically Higher Potency and Selectivity

BAN ORL 24 is >300-fold more potent at the NOP receptor than JTC-801. BAN ORL 24 has an IC50 of 0.27 nM , whereas JTC-801 has an IC50 of 94 nM in a similar assay . Furthermore, BAN ORL 24 exhibits >10,000 nM IC50 against μ-, δ-, and κ-opioid receptors , while JTC-801 shows significant μ-opioid receptor inhibition (IC50 = 1831 nM) , indicating a much cleaner selectivity profile.

NOP antagonist potency selectivity ORL1

BAN ORL 24 vs. SB-612111: Comparable Affinity but Superior μ-Opioid Selectivity

While BAN ORL 24 and SB-612111 have similar NOP receptor affinities (Ki = 0.24 nM vs. 0.33 nM, respectively) , BAN ORL 24 offers substantially greater selectivity over the μ-opioid receptor. BAN ORL 24 exhibits a Ki of 190 nM for the μ-opioid receptor , yielding a selectivity ratio of ~790-fold. In contrast, SB-612111 has a Ki of 57.6 nM for the μ-opioid receptor , resulting in a selectivity ratio of only ~174-fold. This difference is critical for experiments requiring minimal μ-opioid interference.

NOP antagonist selectivity μ-opioid receptor off-target

BAN ORL 24 Functional Antagonism: In Vivo Reversal of NOP-Mediated Antinociception

BAN ORL 24 at 10 mg/kg (i.p.) effectively antagonizes both pronociceptive and antinociceptive effects of 1 nmol N/OFQ in the mouse tail withdrawal assay [1]. This in vivo functional antagonism confirms its utility for probing NOP receptor roles in pain modulation. While other NOP antagonists like J-113397 have shown in vivo efficacy, direct head-to-head comparisons are lacking, but the established in vivo dose for BAN ORL 24 provides a clear starting point for preclinical studies.

in vivo pharmacology pain model tail withdrawal antinociception

BAN ORL 24 Brain Penetrance: Confirmed CNS Exposure for Central NOP Studies

BAN ORL 24 is reported to be brain penetrant , a critical property for investigating central NOP receptor functions. While many NOP antagonists exhibit some degree of brain penetration, the specific brain-to-plasma ratio or unbound brain concentrations are not routinely disclosed. Nevertheless, the documented in vivo central effects (e.g., reversal of supraspinally administered N/OFQ) [1] confirm functional CNS exposure.

brain penetrance CNS exposure pharmacokinetics

BAN ORL 24 Functional Selectivity: Pure Competitive Antagonism at NOP Receptors

BAN ORL 24 acts as a pure competitive antagonist at the NOP receptor, with a pA2 of 9.98 in GTPγS binding assays [1]. In calcium mobilization assays, it exhibits a pKB of 8.73 [1]. In contrast, some NOP ligands display partial agonist activity or functional selectivity bias. BAN ORL 24's clean competitive profile simplifies data interpretation and is ideal for studies requiring unambiguous NOP blockade.

functional antagonism GTPγS binding calcium mobilization

BAN ORL 24: Optimal Research Applications Based on Quantitative Evidence


NOP Receptor Pharmacology Studies Requiring High Affinity and Selectivity

Due to its sub-nanomolar Ki (0.24 nM) and >10,000-fold selectivity over classical opioid receptors, BAN ORL 24 is the preferred tool for in vitro and in vivo experiments where unambiguous NOP receptor antagonism is required [1]. Its high affinity allows for low working concentrations, minimizing off-target effects and solvent artifacts.

In Vivo Pain and Antinociception Research

BAN ORL 24 has been validated in the mouse tail withdrawal assay at 10 mg/kg i.p., effectively reversing both pronociceptive and antinociceptive actions of N/OFQ [2]. This makes it a reliable choice for preclinical pain studies aimed at dissecting NOP receptor contributions to nociceptive processing.

CNS NOP Receptor Target Engagement Studies

BAN ORL 24 is brain penetrant and has demonstrated central in vivo activity . It is suitable for studies investigating NOP receptor function in the central nervous system, including behavioral assays and neurochemical analyses, where peripheral restriction is not desired.

Comparator Studies Against First-Generation NOP Antagonists

When designing experiments that compare the pharmacological profiles of different NOP antagonist chemotypes, BAN ORL 24 provides a high-affinity, spiropiperidine-based benchmark that can be contrasted with compounds like J-113397 (benzimidazolone) or SB-612111 [3]. Its distinct selectivity profile over μ-opioid receptors offers a unique tool for dissecting NOP- versus μ-opioid-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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